REACTION_SMILES
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[Br:1][C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])([CH3:8])[CH3:9].[I-:31].[K+:30].[NH2:10][c:11]1[n:12](-[c:17]2[cH:18][cH:19][c:20]([CH:27]3[CH2:28][CH2:29]3)[c:21]3[cH:22][cH:23][cH:24][cH:25][c:26]23)[c:13]([SH:16])[n:14][n:15]1.[O:32]=[CH:33][N:34]([CH3:35])[CH3:36]>>[C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])([CH3:8])([CH3:9])[S:16][c:13]1[n:12](-[c:17]2[cH:18][cH:19][c:20]([CH:27]3[CH2:28][CH2:29]3)[c:21]3[cH:22][cH:23][cH:24][cH:25][c:26]23)[c:11]([NH2:10])[n:15][n:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nnc(S)n1-c1ccc(C2CC2)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)(C)Sc1nnc(N)n1-c1ccc(C2CC2)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |